molecular formula C6H7O6Na·H2O<br>C6H7NaO6 B1262267 抗坏血酸钠 CAS No. 6381-77-7

抗坏血酸钠

货号 B1262267
CAS 编号: 6381-77-7
分子量: 198.11 g/mol
InChI 键: PPASLZSBLFJQEF-RKJRWTFHSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sodium erythorbate is the sodium salt of erythorbic acid, a highly refined food-grade chemical closely related to vitamin C . It is synthesized from sugar and used as a color fixative in preparing cured meats . It is also known as ascorbate and is commonly used in meat processing, where it not only decreases the risks associated with the use of nitrite but also improves cured meat color development .


Synthesis Analysis

Sodium erythorbate is usually produced via a fermentation process from D-glucose by Pseudomonas fluorescens bacteria . Most syntheses proceed through the 2-keto-D-gluconic acid intermediate . It is produced from sugars derived from different sources, such as beets, sugarcane, and corn .


Molecular Structure Analysis

The molecular formula of Sodium erythorbate is C6H7NaO6 . Its average mass is 198.106 Da and its monoisotopic mass is 198.014038 Da .


Chemical Reactions Analysis

Sodium erythorbate is nonreactive in its dry, crystalline state . It is used as an antioxidant that can convert nitrite to nitric oxide, thereby speeding up this conversion and increasing the color of meat products .


Physical And Chemical Properties Analysis

Sodium erythorbate is a white crystalline solid . It is soluble in water . The pH of the aqueous solution of the sodium salt is between 5 and 6 . A 10% solution, made from commercial grade sodium erythorbate, may have a pH of 7.2 to 7.9 .

未来方向

The use of erythorbic acid and sodium erythorbate as a food preservative has increased greatly since the U.S. Food and Drug Administration banned the use of sulfites as preservatives in foods intended to be eaten fresh . It is also found in bologna, and is occasionally used in beverages, baked goods, and potato salad . Sodium erythorbate is produced from sugars derived from different sources, such as beets, sugarcane, and corn . Sodium erythorbate is usually produced via a fermentation process from D-glucose by Pseudomonas fluorescens bacteria . Most syntheses proceed through the 2-keto-D-gluconic acid intermediate .

属性

IUPAC Name

sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate
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InChI

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5-;/m1./s1
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InChI Key

PPASLZSBLFJQEF-RKJRWTFHSA-M
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Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]
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Isomeric SMILES

C([C@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+]
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Molecular Formula

C6H7NaO6
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Related CAS

89-65-6 (Parent)
Record name Sodium erythorbate
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DSSTOX Substance ID

DTXSID5020570
Record name Sodium erythorbate
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Molecular Weight

198.11 g/mol
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Physical Description

Almost odorless fluffy, white to off-white crystalline powder. Used as an antioxidant and preservative., Dry Powder; Liquid; NKRA, White crystalline solid, White solid; [HSDB] White to off-white odorless solid; [CAMEO] White to off-white odorless crystalline powder; [MSDSonline]
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Freely soluble in water, very slightly soluble in ethanol, Soluble in water, 16 g soluble in 100 mL water
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Density

1.2 (NTP, 1992) - Denser than water; will sink
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Impurities

... The minimum purity of erythorbic acid is 99%. Due to its method of synthesis (starting materials, sucrose and 2-keto-D-gluconate), erythorbic acid is not expected to contain significant impurities. /Erythorbic acid/
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Product Name

Sodium erythorbate

Color/Form

White, free-flowing crystals

CAS RN

6381-77-7, 7378-23-6
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Melting Point

309 to 327 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the primary function of sodium erythorbate in food products?

A1: Sodium erythorbate primarily functions as an antioxidant in food products. [, , , , , , , ] It effectively inhibits oxidation reactions, thereby preventing undesirable changes in color, flavor, and nutritional value.

Q2: How does sodium erythorbate inhibit oxidation in meat products?

A2: Sodium erythorbate inhibits oxidation in meat products through multiple mechanisms. It acts as a reducing agent, directly reacting with and neutralizing reactive oxygen species. [, , , ] Additionally, it can regenerate other antioxidants, such as tocopherols, enhancing their effectiveness. [] In cured meats, it specifically interacts with nitrite, reducing its conversion to carcinogenic nitrosamines while contributing to color stabilization. [, ]

Q3: Can sodium erythorbate be used in combination with other antioxidants?

A3: Yes, research suggests that combining sodium erythorbate with other antioxidants can enhance its effectiveness in preventing lipid oxidation. Studies have shown positive synergistic effects when combined with: * Rosemary: In turkey meatballs, the combination exhibited stronger antioxidant properties than sodium erythorbate alone. [, ] * Tea Polyphenols: In freeze-dried beef and Chinese cured meat, the combination provided superior antioxidant effects compared to using either antioxidant alone. [, ]

Q4: How does sodium erythorbate impact the color of meat products?

A4: Sodium erythorbate contributes to color stabilization in meat products. [, , , ] In Cantonese sausages, it was found to prevent discoloration. [, ] In cured meats, it reacts with myoglobin and contributes to the formation of the desired pink color. [, ]

Q5: Is sodium erythorbate effective in preventing enzymatic browning in fruits and vegetables?

A5: Yes, sodium erythorbate has been shown to effectively control enzymatic browning in fruits and vegetables. [, , ] It achieves this by reducing the quinones formed during enzymatic oxidation back to their original phenolic compounds. []

Q6: How does sodium erythorbate perform under different storage conditions?

A7: Studies demonstrate that sodium erythorbate effectively retards lipid oxidation in various food products during frozen storage. [, , , , ] Its effectiveness can be influenced by factors like storage temperature, packaging, and the presence of other ingredients.

Q7: Does the pH of the food matrix affect sodium erythorbate's efficacy?

A8: Yes, the pH of the food matrix can influence the efficacy of sodium erythorbate. Studies on olive juice found that a pH of 3 yielded the most desirable anti-browning effects. []

Q8: How does sodium erythorbate interact with packaging materials?

A9: Sodium erythorbate is used in active packaging systems to absorb oxygen and control oxidation. [] Research suggests that specific packaging methods, like vacuum packaging and modified atmosphere packaging, can influence the antioxidant activity of sodium erythorbate in meat products. [, ]

Q9: What is the regulatory status of sodium erythorbate in food applications?

A10: Sodium erythorbate is generally recognized as safe (GRAS) for use as a food additive by regulatory agencies worldwide, including the US Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). [, , ] It is approved for use in various food products, including meat, poultry, and processed fruits and vegetables.

Q10: How is sodium erythorbate typically quantified in food products?

A12: Various analytical methods are used to quantify sodium erythorbate in food products. These methods include spectrophotometry, high-performance liquid chromatography (HPLC), and titration methods. [, , ]

Q11: Are there any natural alternatives to sodium erythorbate being explored?

A11: Yes, researchers are investigating natural alternatives to sodium erythorbate. Promising candidates include:

  • Plant Extracts: Extracts rich in phenolic compounds, such as rosemary extract [, ] and banana inflorescence extract, [] have shown potential as natural antioxidants.
  • Spices: Some traditional spices, including Parkia biglobosa, Piper guineense, and Monodora myristica, have demonstrated antioxidant effects in meat products. []

Q12: What are potential future research directions for sodium erythorbate?

A12: Future research on sodium erythorbate could focus on:

  • Optimizing its use in combination with other natural antioxidants to enhance its effectiveness and potentially reduce reliance on synthetic antioxidants. [, ]

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